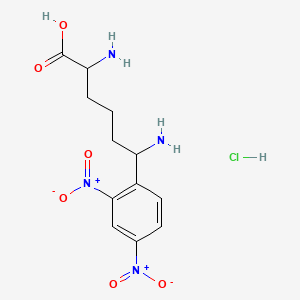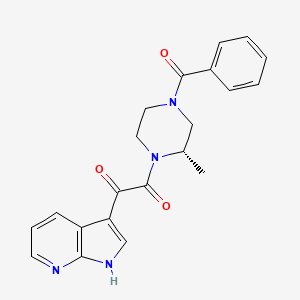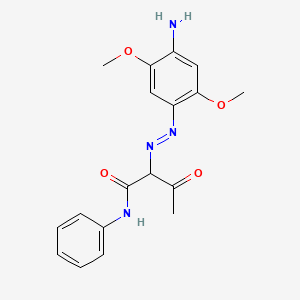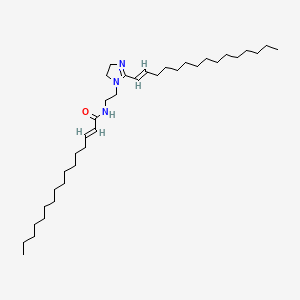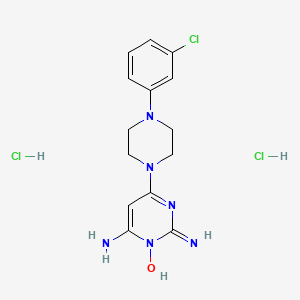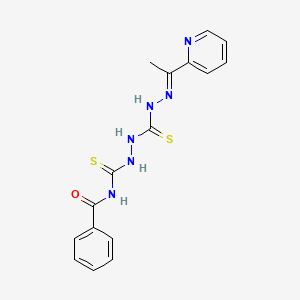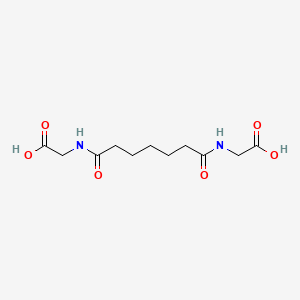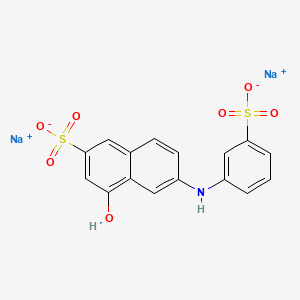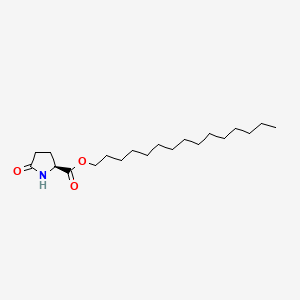
Pentadecyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C20H37NO3 It is a derivative of L-proline, where the proline ring is modified to include a pentadecyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with pentadecanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pentadecyl 5-carboxy-L-prolinate.
Reduction: Reduction can yield pentadecyl 5-hydroxy-L-prolinate.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Pentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of bioactive intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl 5-oxo-L-prolinate
- Octadecyl 5-oxo-L-prolinate
- Dodecyl 5-oxo-L-prolinate
Uniqueness
Pentadecyl 5-oxo-L-prolinate is unique due to its specific chain length and the presence of the 5-oxo-L-proline moiety. This combination imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
37673-28-2 |
|---|---|
Fórmula molecular |
C20H37NO3 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 |
Clave InChI |
LRRMPIXOZBIOGX-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


